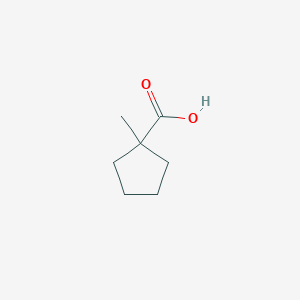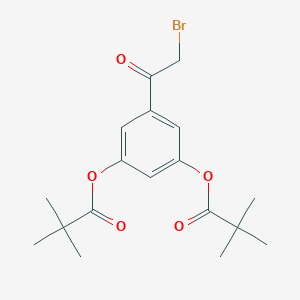![molecular formula C16H23NO3 B017158 N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide CAS No. 272788-07-5](/img/structure/B17158.png)
N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide and its derivatives can involve multiple steps, including reactions with organosilicon isocyanates, phenylisocyanate, and ethyl formate for related compounds. Techniques such as X-ray diffraction (XRD) analysis are crucial for determining the structure of synthesized compounds (Belova et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. These methods can reveal polymorphs, crystalline forms, and detailed molecular geometry, aiding in understanding the compound's structural characteristics (Yanagi et al., 2000).
Chemical Reactions and Properties
N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide's chemical reactions and properties can be diverse, involving various synthesis routes and reaction mechanisms. Research into similar compounds shows a range of reactions, such as the formation of N-formyl-β-hydroxy-α-amino acids through hydrolysis and reactions leading to different polymorphic structures, highlighting the compound's versatile reactivity and potential applications (Hoppe & Schöllkopf, 1972).
Physical Properties Analysis
The physical properties of N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide, such as solubility, melting points, and crystal structures, can be determined through analytical techniques. Studies on related compounds offer insights into the influence of molecular structure on physical properties, such as crystalline forms and thermal behavior (Yanagi et al., 2000).
Chemical Properties Analysis
Exploring the chemical properties involves understanding the reactivity of the compound under various conditions. Research into similar molecules can shed light on reaction mechanisms, potential for forming derivatives, and interactions with other chemical entities. For instance, studies on the N-formylation of amines and the creation of novel compounds through three-component reactions offer valuable information on the chemical versatility and potential applications of these compounds (Chapman et al., 2017).
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Use
Metoclopramide serves as an example of how a compound with a complex name and structure finds use in medical applications. It is utilized in gastrointestinal diagnostics, treating various vomiting types, and improving gastrointestinal disorders. Its effects on accelerating gastric emptying and reducing post-operative vomiting highlight its significant pharmacological utility. Metoclopramide's ability to facilitate diagnostic procedures such as radiological identification of lesions and emergency endoscopy underscores its importance in clinical settings. This compound's detailed study provides insights into how specific chemical compounds are explored for their pharmacodynamic and pharmacokinetic properties to find clinical applications (Pinder et al., 2012).
Advanced Oxidation Processes in Environmental Science
Another aspect of scientific research involving complex compounds focuses on environmental science. For instance, advanced oxidation processes are used for degrading recalcitrant compounds like acetaminophen in water treatment. This research area explores kinetics, mechanisms, by-products, and biotoxicity, providing a comprehensive understanding of environmental impact and degradation pathways. Such studies are crucial for environmental protection and developing efficient water treatment technologies (Qutob et al., 2022).
Biodegradation and Environmental Fate
The biodegradation and fate of compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the environmental aspect of chemical research. Understanding how microorganisms degrade ETBE, the pathways involved, and the influence of co-contaminants provides essential insights into managing environmental pollution and remediation strategies. Such research is vital for assessing public health risks and developing methods to mitigate environmental contamination (Thornton et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-20-14-7-5-13(6-8-14)15(11-17-12-18)16(19)9-3-2-4-10-16/h5-8,12,15,19H,2-4,9-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWAPNBBRDHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC=O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573582 | |
| Record name | N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide | |
CAS RN |
272788-07-5 | |
| Record name | N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



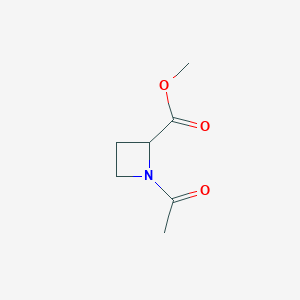

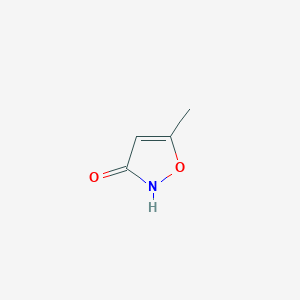


![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
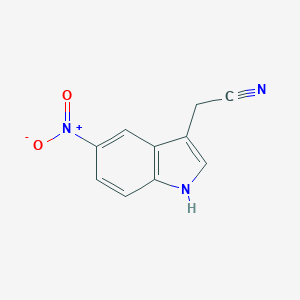

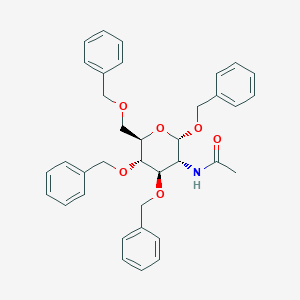
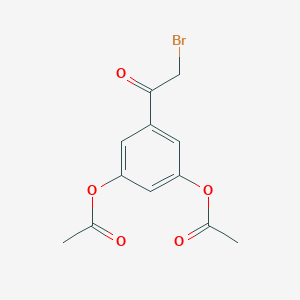
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
